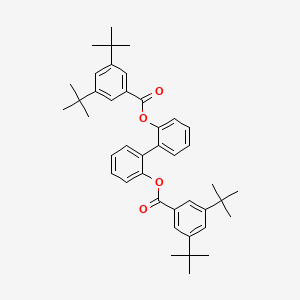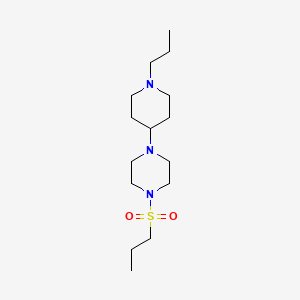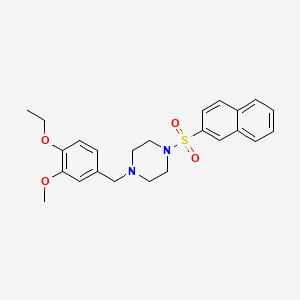
Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate): is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) typically involves the reaction of 4,1-phenylene bis(2-nitrobenzenesulfonate) with a sulfonylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonate derivatives.
Scientific Research Applications
Chemistry: Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: In biological research, this compound may be used as a probe or marker due to its unique chemical properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) involves its interaction with molecular targets through its reactive sulfonyl and nitro groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their structure and function. The pathways involved may include nucleophilic attack, redox reactions, and substitution processes.
Comparison with Similar Compounds
- Sulfonyldi-4,1-phenylene bis(2,4-dinitrobenzoate)
- Sulfonyldi-4,1-phenylene bis(4-bromo-3-nitrobenzoate)
- N,N’-(Sulfonyldi-4,1-phenylene)bis(2,4-difluorobenzenesulfonamide)
Comparison: Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) is unique due to its specific combination of sulfonyl and nitro groups, which confer distinct reactivity and properties compared to similar compounds. The presence of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C24H16N2O12S3 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C24H16N2O12S3/c27-25(28)21-5-1-3-7-23(21)40(33,34)37-17-9-13-19(14-10-17)39(31,32)20-15-11-18(12-16-20)38-41(35,36)24-8-4-2-6-22(24)26(29)30/h1-16H |
InChI Key |
NSYUDRGZEHOJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10885272.png)
![ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B10885276.png)

![N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B10885278.png)
![Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885294.png)
![N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10885296.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10885305.png)

methanone](/img/structure/B10885315.png)
![1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885317.png)
![2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B10885320.png)
